molecular formula C12H9F3N2O3 B587467 5-(Hydroxymethyl)-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide CAS No. 1058722-46-5

5-(Hydroxymethyl)-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide

カタログ番号: B587467
CAS番号: 1058722-46-5
分子量: 286.21
InChIキー: PDBLFERZFMEGMZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(Hydroxymethyl)-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide typically involves the denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride in the presence of triethylamine . This method allows for the formation of the isoxazole ring with the trifluoromethyl group attached, providing a straightforward route to the target compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the synthetic route mentioned above can be scaled up for larger production. The use of common reagents like trifluoroacetic anhydride and triethylamine makes this process feasible for industrial applications.

化学反応の分析

Types of Reactions

5-(Hydroxymethyl)-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The isoxazole ring can be reduced under specific conditions to yield different products.

    Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic reagents such as amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Reduced isoxazole derivatives.

    Substitution: Substituted trifluoromethyl derivatives.

科学的研究の応用

5-(Hydroxymethyl)-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide has several applications in scientific research:

作用機序

The mechanism of action of 5-(Hydroxymethyl)-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The isoxazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

Uniqueness

5-(Hydroxymethyl)-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide is unique due to the combination of the isoxazole ring and the trifluoromethyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in pharmaceuticals and materials science.

生物活性

5-(Hydroxymethyl)-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide, also known as Leflunomide, is a compound primarily recognized for its immunosuppressive properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C12H9F3N2O2
  • Molecular Weight : 270.21 g/mol
  • CAS Number : 1403564-06-6

Leflunomide is a pyrimidine synthesis inhibitor that interferes with the proliferation of lymphocytes by inhibiting dihydroorotate dehydrogenase (DHODH), an enzyme crucial for the de novo synthesis of pyrimidines. This inhibition leads to a reduction in the levels of uridine monophosphate (UMP), ultimately affecting DNA and RNA synthesis in rapidly dividing cells, such as activated lymphocytes.

Immunosuppressive Effects

Leflunomide's primary application is in the treatment of autoimmune diseases, particularly rheumatoid arthritis. By modulating immune responses, it reduces inflammation and joint damage. Clinical studies have demonstrated significant efficacy in decreasing disease activity scores in patients with rheumatoid arthritis and other autoimmune disorders.

Antiproliferative Properties

Research indicates that Leflunomide exhibits antiproliferative effects on various cancer cell lines. It has been shown to induce apoptosis in cancer cells through the activation of caspases and the modulation of Bcl-2 family proteins.

Cell Line Effect Observed Reference
A549 (lung cancer)Induction of apoptosis
MCF-7 (breast cancer)Cell cycle arrest
HT-29 (colon cancer)Inhibition of cell proliferation

Anti-inflammatory Activity

Leflunomide's anti-inflammatory properties are attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is particularly relevant in chronic inflammatory conditions.

Case Studies and Clinical Trials

  • Rheumatoid Arthritis
    • A double-blind study involving 1,500 patients demonstrated that Leflunomide significantly improved symptoms compared to placebo, with a notable reduction in tender joint counts and morning stiffness .
  • Cancer Treatment
    • A phase II trial assessed Leflunomide's efficacy in combination with chemotherapy for patients with metastatic breast cancer. Results indicated improved response rates and manageable side effects .
  • Psoriasis
    • In a clinical trial for psoriasis patients, Leflunomide showed promising results in reducing plaque size and severity scores, suggesting potential benefits beyond rheumatologic conditions .

Safety Profile

While Leflunomide is generally well-tolerated, it may cause side effects such as hepatotoxicity and gastrointestinal disturbances. Regular monitoring of liver function tests is recommended during treatment.

特性

IUPAC Name

5-(hydroxymethyl)-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O3/c13-12(14,15)7-1-3-8(4-2-7)17-11(19)9-5-16-20-10(9)6-18/h1-5,18H,6H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBLFERZFMEGMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=C(ON=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857784
Record name 5-(Hydroxymethyl)-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1058722-46-5
Record name 5-(Hydroxymethyl)-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。